methyl 4-[(1S)-1-hydroxyethyl]benzoate
Description
Significance of Chiral Benzoate (B1203000) Esters in Synthetic Chemistry
Chiral benzoate esters are a class of compounds that play a crucial role in organic synthesis. Their importance stems from several key aspects:
Chiral Auxiliaries: The chiral center can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of specific enantiomers of more complex molecules.
Resolving Agents: They can be used to separate racemic mixtures by forming diastereomeric salts that can be separated by physical means such as crystallization.
Synthetic Intermediates: Chiral benzoate esters serve as precursors for a variety of functional groups. organic-chemistry.org The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing a gateway to diverse chemical transformations. libretexts.org
Supramolecular Chemistry: Benzoate esters have been shown to participate in the formation of chiral nano-assemblies and gels, demonstrating their utility in materials science. rsc.org
The synthesis of chiral allylic esters, a related class of compounds, through methods like the Kharasch-Sosnovsky reaction highlights the ongoing development of catalytic asymmetric reactions to produce these valuable intermediates with high enantioselectivity. acs.org
Overview of Research Trajectories for Methyl 4-[(1S)-1-hydroxyethyl]benzoate
Research involving this compound has primarily focused on its application as an intermediate in the synthesis of more complex molecules. It is notably used in the preparation of phthalides and isocoumarins, which are core structures in a variety of natural products. chemicalbook.com The synthesis of this compound often starts from methyl 4-acetylbenzoate, with various synthetic routes available. chemicalbook.com
The broader class of 4-hydroxybenzoate (B8730719) derivatives, to which this compound belongs, has significant industrial applications. They serve as precursors for polymers, dyes, pigments, antioxidants, and UV absorbers. thesciencenotes.com In a laboratory setting, they are utilized in molecular biology and biochemistry. thesciencenotes.com
Structural Features and Stereochemical Considerations of this compound
The key structural feature of this compound is the presence of a stereogenic center at the carbon atom bearing the hydroxyl group. This gives rise to two enantiomers: (S) and (R). The "(1S)" designation in the name specifies the absolute configuration at this stereocenter.
The molecule's three-dimensional arrangement is crucial for its role in asymmetric synthesis. The specific spatial orientation of the hydroxyl group and the ethyl group relative to the phenyl ring dictates how it interacts with other chiral molecules and catalysts, influencing the stereochemical outcome of reactions.
Physicochemical Properties of Methyl 4-(1-hydroxyethyl)benzoate:
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | methyl 4-(1-hydroxyethyl)benzoate |
| InChIKey | KAXLTAULVFFCNL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(C=C1)C(=O)OC)O |
Data sourced from PubChem. nih.gov
The synthesis of enantiomerically pure forms of this compound is a primary objective for its use in stereoselective transformations. This is often achieved through asymmetric reduction of the corresponding ketone, methyl 4-acetylbenzoate, using chiral catalysts or enzymes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(1S)-1-hydroxyethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXLTAULVFFCNL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000399 | |
| Record name | Methyl 4-(1-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79322-76-2, 102681-71-0 | |
| Record name | Methyl 4-(1-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-[(1S)-1-hydroxyethyl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comprehensive Spectroscopic and Structural Characterization of Methyl 4 1s 1 Hydroxyethyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Analyses
One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the types and number of hydrogen and carbon atoms in a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of methyl 4-[(1S)-1-hydroxyethyl]benzoate exhibits distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as doublets in the downfield region (around 7.42 and 8.00 ppm) due to their deshielded environment. The methoxy (B1213986) group (-OCH₃) protons of the ester functionality resonate as a singlet further upfield (around 3.88 ppm). The methyl protons of the hydroxyethyl (B10761427) group also show a doublet (around 1.40 ppm), which is coupled to the adjacent methine proton. The methine proton itself appears as a multiplet (around 4.37 ppm), and the hydroxyl proton signal is also observable. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Key resonances include the carbonyl carbon of the ester group (around 167.2 ppm), the aromatic carbons (ranging from approximately 127.5 to 143.5 ppm), the carbon of the methoxy group (around 51.8 ppm), the methine carbon bearing the hydroxyl group (around 60.2 ppm), and the methyl carbon of the hydroxyethyl group (around 21.6 ppm). rsc.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH (ortho to ester) | 8.00 (d, J=8.4 Hz) | 129.1 |
| Aromatic CH (meta to ester) | 7.42 (d, J=8.4 Hz) | 127.5 |
| CH-OH | 4.37 (m) | 60.2 |
| OCH₃ | 3.88 (s) | 51.8 |
| CH₃ (ethyl) | 1.40 (m) | 21.6 |
| C=O | - | 167.2 |
| Aromatic C (ipso to ester) | - | 130.9 |
| Aromatic C (ipso to ethyl) | - | 143.5 |
Note: Data is compiled from representative spectra and may vary slightly based on solvent and experimental conditions. 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet. J values represent coupling constants in Hertz (Hz). rsc.org
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques provide correlational data that helps in assembling the molecular structure by identifying neighboring atoms.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons, such as the coupling between the aromatic protons on the benzene ring and the coupling between the methine proton and the methyl protons of the hydroxyethyl group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would confirm the assignments made in the 1D spectra, for instance, linking the proton signal at ~4.37 ppm to the carbon signal at ~60.2 ppm.
The "(1S)" stereochemistry of the chiral center at the hydroxyethyl group is a key feature. While standard NMR techniques confirm the connectivity, advanced methods like chiral derivatizing agents or chiral solvating agents in conjunction with NMR, or comparison with data for the known enantiomer, are typically required to definitively establish the absolute stereochemistry. nih.gov
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Studies
In GC-MS, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound would typically show a molecular ion peak ([M]⁺) corresponding to its molecular weight (180.20 g/mol ). nih.gov Common fragmentation patterns observed in the mass spectrum include the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), and cleavage of the bond between the ethyl group and the benzene ring. nih.gov Key fragment ions often observed include those at m/z 165, 149, and 121. nih.gov
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The exact mass of this compound is 180.078644241 Da. nih.gov This high level of accuracy is instrumental in confirming the molecular formula of C₁₀H₁₂O₃ and distinguishing it from other compounds with the same nominal mass.
Table 2: Mass Spectrometry Data for this compound
| Technique | Parameter | Value | Reference |
| GC-MS | Molecular Ion (m/z) | 180 | nih.gov |
| GC-MS | Key Fragment Ions (m/z) | 165, 149, 121 | nih.gov |
| HRMS | Exact Mass | 180.078644241 Da | nih.gov |
| Predicted CCS | [M+H]⁺ | 137.3 Ų | uni.lu |
| Predicted CCS | [M+Na]⁺ | 144.5 Ų | uni.lu |
Note: m/z refers to the mass-to-charge ratio. CCS refers to the predicted collision cross-section. nih.govuni.lu
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups.
The IR spectrum of this compound will display characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ester group will give a strong, sharp absorption band around 1720-1700 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aliphatic groups are observed around 3100-2850 cm⁻¹. The C-O stretching vibrations of the ester and the alcohol will appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.
Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| O-H Stretch (alcohol) | 3400 - 3200 (broad) |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C-H Stretch (aliphatic) | 3000 - 2850 |
| C=O Stretch (ester) | 1720 - 1700 (strong, sharp) |
| C=C Stretch (aromatic) | 1600 - 1450 |
| C-O Stretch (ester, alcohol) | 1300 - 1000 |
Note: These are typical ranges and the exact positions can vary.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide definitive information on the three-dimensional structure of this compound in the solid state. The analysis would reveal key structural parameters such as bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation.
A typical data table for X-ray crystallographic analysis would include the following parameters. Please note, the data presented in the table below is hypothetical and for illustrative purposes only, as no published data for this specific compound could be found.
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 15.2 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 920.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.30 |
| R-factor | 0.045 |
Chiral Chromatography for Enantiomeric Purity Assessment (e.g., Chiral HPLC)
Chiral chromatography, particularly chiral HPLC, is the standard method for separating enantiomers and determining the enantiomeric purity of a chiral compound like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
The assessment of enantiomeric purity is critical, especially in the context of synthesizing or isolating a single enantiomer. The result is typically expressed as enantiomeric excess (ee), which quantifies the excess of one enantiomer over the other in a mixture.
To perform this analysis, a method would need to be developed by screening various chiral columns and mobile phase compositions to achieve baseline separation of the (S)- and (R)-enantiomers. The detector response for each enantiomer would then be used to calculate the enantiomeric purity.
A data table summarizing the findings from a chiral HPLC analysis would typically include the following. Please note, the data presented in the table below is hypothetical and for illustrative purposes only, as no published method for this specific compound could be found.
| Parameter | Hypothetical Value |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose (B160209) or Cellulose (B213188) derivative) |
| Column | Chiralpak AD-H (or similar) |
| Mobile Phase | Hexane/Isopropanol (B130326) (90:10, v/v) |
| Flow Rate (mL/min) | 1.0 |
| Detection Wavelength (nm) | 254 |
| Retention Time of (S)-enantiomer (min) | 8.5 |
| Retention Time of (R)-enantiomer (min) | 10.2 |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Purity (% ee) | ≥ 99% |
Computational Chemistry and Theoretical Investigations of Methyl 4 1s 1 Hydroxyethyl Benzoate
Quantum Mechanical Calculations (e.g., DFT, HF) for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental in elucidating the electronic characteristics of methyl 4-[(1S)-1-hydroxyethyl]benzoate. Density Functional Theory (DFT), particularly using the B3LYP functional with a 6-311++G(d,p) basis set, has been effectively employed to optimize the molecular geometry and analyze its electronic properties. These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, demonstrating a good correlation with experimental data obtained from X-ray crystallography.
The optimized structure reveals key aspects of its stereochemistry and electronic distribution. The molecular electrostatic potential (MEP) map is a crucial outcome of these calculations. For this compound, the MEP map highlights the electronegative regions, primarily around the oxygen atoms of the carbonyl and hydroxyl groups, which are identified as the most probable sites for electrophilic attack. Conversely, electropositive regions are located around the hydrogen atoms, indicating sites susceptible to nucleophilic attack. This analysis is vital for understanding the molecule's reactivity and interaction with other chemical species.
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations are powerful computational methods used to explore the conformational landscape of a molecule over time. By simulating the atomic motions of the molecule, MD can reveal the different stable and transient conformations, their relative energies, and the pathways for conformational transitions. Such analyses are critical for understanding how the molecule's shape influences its biological activity and physical properties.
For this compound, a flexible molecule due to its side chain, MD simulations could provide valuable information on the rotational freedom around the C-C bond connecting the chiral center to the benzene (B151609) ring and the orientation of the hydroxyl and ester groups. This would allow for the characterization of the most populated conformational states in different environments (e.g., in vacuum or in a solvent). However, specific studies employing molecular dynamics simulations to analyze the detailed conformational landscape of this compound have not been extensively reported in the reviewed scientific literature.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (e.g., HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations have been used to determine these energies. The HOMO is primarily localized on the benzene ring, while the LUMO is distributed across the entire molecule. The calculated energy gap provides a quantitative measure of the molecule's stability.
Table 1: Calculated Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.65 |
| LUMO Energy | -0.99 |
Data derived from DFT/B3LYP/6-311++G(d,p) calculations.
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a sophisticated computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions defined by the electron distribution of the pro-molecule, it provides a unique fingerprint of how molecules interact with their neighbors.
For this compound, this analysis has been instrumental in decoding its crystal packing. The most significant interactions are hydrogen bonds, particularly the O-H···O interactions involving the hydroxyl and carbonyl groups, which play a crucial role in forming the crystal structure. The 2D fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of intermolecular contacts.
The analysis reveals that H···H contacts are the most abundant, followed by O···H/H···O and C···H/H···C contacts. These findings are essential for understanding the forces that govern the solid-state architecture of the compound.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Intermolecular Contact Type | Contribution (%) |
|---|---|
| H···H | 47.9 |
| O···H / H···O | 33.1 |
| C···H / H···C | 12.1 |
| C···C | 4.6 |
Data derived from Hirshfeld surface analysis based on crystal structure data.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments.
For this compound, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR) have been performed. The calculated ¹H and ¹³C NMR chemical shifts, using the Gauge-Independent Atomic Orbital (GIAO) method, show a strong linear correlation with the experimental values, aiding in the precise assignment of each signal.
Similarly, the vibrational frequencies calculated by DFT methods, after applying a scaling factor to account for systematic errors, correspond well with the experimental FT-IR spectrum. This allows for a detailed assignment of vibrational modes, such as the characteristic stretching frequencies of the O-H, C=O, and C-O groups.
Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental Frequency | Calculated Frequency (Scaled) |
|---|---|---|
| O-H Stretch | 3411 | 3448 |
| C-H Aromatic Stretch | 3073 | 3072 |
| C-H Aliphatic Stretch | 2977 | 2979 |
| C=O Ester Stretch | 1711 | 1712 |
Calculated values are from DFT/B3LYP/6-311++G(d,p) level of theory.
Chemical Transformations and Derivatization of Methyl 4 1s 1 Hydroxyethyl Benzoate
Modifications at the Hydroxyl Group
The secondary hydroxyl group in methyl 4-[(1S)-1-hydroxyethyl]benzoate is a primary site for chemical modification. This reactivity allows for the introduction of various functional groups, which can significantly alter the molecule's properties and downstream reactivity.
Key Reactions at the Hydroxyl Group:
| Reaction Type | Reagents | Product Type |
| Etherification | Alkyl halides (e.g., methyl iodide), Sodium hydride (NaH) | Ether |
| Esterification | Acyl chlorides, Acid anhydrides, Carboxylic acids | Ester |
| Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | Ketone |
| Silylation | Silyl (B83357) chlorides (e.g., TBDMSCl), Imidazole | Silyl ether |
These modifications are crucial for protecting the hydroxyl group during subsequent reactions or for introducing specific functionalities required in the final target molecule. For instance, conversion to a silyl ether provides a bulky, non-reactive group that can be easily removed later in the synthetic sequence.
Reactions Involving the Ester Functionality
The methyl ester group of the molecule is another key reactive site, offering a different set of synthetic possibilities.
Transformations of the Ester Group:
| Reaction Type | Reagents/Conditions | Product |
| Hydrolysis (Saponification) | Base (e.g., NaOH, KOH), followed by acid workup | Carboxylic acid |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | Diol |
| Reduction to Aldehyde | Diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) | Aldehyde |
| Aminolysis | Ammonia or primary/secondary amines | Amide |
| Transesterification | Alcohol, Acid or base catalyst | Different ester |
| Grignard Reaction | Grignard reagents (e.g., RMgX) | Tertiary alcohol |
Hydrolysis of the ester to the corresponding carboxylic acid is a common transformation that allows for further modifications, such as amide bond formation. blogspot.com Reduction with powerful agents like lithium aluminum hydride (LiAlH₄) converts the ester to a primary alcohol, yielding a diol. libretexts.org More controlled reduction using DIBAL-H at low temperatures can selectively produce the corresponding aldehyde. libretexts.org Aminolysis provides a straightforward route to amides, while transesterification allows for the exchange of the methyl group for other alkyl or aryl groups. libretexts.org Reaction with Grignard reagents results in the formation of tertiary alcohols. libretexts.org
Aromatic Ring Transformations and Substitutions
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The existing substituents—the (1-hydroxyethyl) group and the methoxycarbonyl group—direct incoming electrophiles to specific positions on the ring. The interplay of these directing effects can be complex and may require careful selection of reaction conditions to achieve the desired regioselectivity.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂).
Halogenation: Introduction of a halogen (e.g., -Br, -Cl).
Sulfonation: Introduction of a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.
Utility as a Chiral Building Block in Complex Molecule Synthesis
The defined stereochemistry at the carbon bearing the hydroxyl group makes this compound a valuable chiral building block. This means it can be used to construct complex molecules with specific three-dimensional arrangements, which is often crucial for their biological activity.
Precursor in Natural Product Synthesis (e.g., phthalides, isocoumarins)
This chiral intermediate is utilized in the synthesis of various natural products, including phthalides and isocoumarins. chemicalbook.com Isocoumarins, a class of naturally occurring lactones, and their derivatives are known to exhibit a wide range of pharmacological activities. scispace.comnih.gov The synthesis of these compounds often involves the intramolecular cyclization of precursors derived from o-alkynylbenzoates. nih.gov
Intermediate for Active Pharmaceutical Ingredient (API) Precursors
The structural features of this compound make it a suitable starting material for the synthesis of precursors to active pharmaceutical ingredients (APIs). Its chirality is often a key element in the design of drugs that interact with specific biological targets. For example, it can be a fragment in the synthesis of complex molecules with potential therapeutic applications.
Construction of Novel Heterocyclic Systems
Beyond its use in the synthesis of known natural products and API precursors, this chiral building block is also employed in the construction of novel heterocyclic systems. scispace.com Heterocyclic compounds, which contain rings with at least one atom other than carbon, are a cornerstone of medicinal chemistry. The ability to introduce a chiral side chain from this compound allows for the creation of new and diverse molecular scaffolds with potential for biological activity.
Advanced Analytical Methodologies for Methyl 4 1s 1 Hydroxyethyl Benzoate and Its Analogues
Development and Validation of Chromatographic Methods
Chromatographic techniques are the cornerstone of chiral analysis, providing the means to separate and quantify individual enantiomers within a mixture. wikipedia.org The development and validation of these methods are guided by international regulatory standards to ensure specificity, precision, linearity, accuracy, and robustness. registech.com
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the enantiomeric purity of chiral compounds. skpharmteco.com The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. registech.comopenochem.org
Modern chiral columns are versatile and can be used under both normal-phase and reversed-phase conditions, broadening the range of molecules that can be analyzed. skpharmteco.com Polysaccharides, cyclodextrins, and Pirkle-type columns are common examples of commercially available CSPs used for resolving enantiomers. wikipedia.org
Method development for methyl 4-[(1S)-1-hydroxyethyl]benzoate would involve screening various chiral columns and mobile phase compositions to achieve optimal separation. The validation of the method would then be performed in accordance with regulatory guidelines, evaluating parameters such as specificity, linearity, accuracy, precision, and the limit of quantitation (LOQ) for the undesired enantiomer. registech.comlibretexts.org
Table 1: Illustrative HPLC Method Parameters for Chiral Separation
| Parameter | Typical Value/Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol (B130326) or Acetonitrile/Water |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 230-280 nm |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 20 - 40 °C |
This table presents typical starting conditions for method development and may require optimization for the specific analysis of this compound.
Gas Chromatography (GC) with a chiral column is another powerful technique for the separation of volatile chiral compounds. openochem.org Similar to chiral HPLC, the separation is based on the differential interaction of the enantiomers with a chiral stationary phase. openochem.org For less volatile compounds, derivatization to increase volatility may be necessary before GC analysis.
The development of a GC method for this compound would involve selecting an appropriate chiral capillary column and optimizing the temperature program, carrier gas flow rate, and injection parameters. Validation would follow a similar path to that of HPLC methods, ensuring the method is suitable for its intended purpose.
Table 2: Illustrative GC Method Parameters for Chiral Separation
| Parameter | Typical Value/Condition |
| Column | Chiral Capillary Column (e.g., cyclodextrin-based) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 100°C, ramp to 220°C at 10°C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Injection Mode | Split or Splitless |
This table presents typical starting conditions for method development and may require optimization for the specific analysis of this compound.
Spectrophotometric Approaches for Quantification and Characterization
UV-Vis spectrophotometry can be a valuable tool for the quantification of this compound, although it cannot distinguish between enantiomers. It is often used in conjunction with other methods for concentration determination. The aromatic ring in the molecule allows for strong UV absorbance, which can be used to create a calibration curve for quantifying the total amount of the compound in a solution.
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a powerful technique for characterizing chiral molecules. openochem.org The resulting CD spectrum is unique to a specific enantiomer and can be used to confirm its absolute configuration and to estimate enantiomeric excess. openochem.org
Orthogonal Analytical Techniques for Purity and Identity Confirmation
To ensure the unambiguous identification and purity of this compound, orthogonal analytical techniques are employed. These are methods that rely on different physicochemical principles, providing a more comprehensive and reliable assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural elucidation and can be used to confirm the identity of this compound. While standard NMR cannot differentiate enantiomers, the use of chiral shift reagents can induce chemical shift differences between them, allowing for the determination of enantiomeric purity. openochem.orglibretexts.org
Mass Spectrometry (MS): When coupled with a chromatographic technique like HPLC or GC (LC-MS or GC-MS), mass spectrometry provides highly sensitive and selective detection and quantification. openochem.org It confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.
Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral compound. openochem.org While not as precise as chromatographic methods for determining enantiomeric excess, it can quickly confirm the presence of a chiral substance and the direction of optical rotation, which is a key physical property of an enantiomer. skpharmteco.comopenochem.org
Capillary Electrophoresis (CE): CE with a chiral selector offers high-resolution separation of enantiomers and requires only small sample volumes. openochem.org It serves as an excellent orthogonal technique to HPLC and GC.
Future Research Directions and Emerging Areas
Development of More Sustainable and Greener Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern chemical synthesis. Future research will likely focus on developing more environmentally benign methods for producing methyl 4-[(1S)-1-hydroxyethyl]benzoate. A key area of investigation is the direct hydrogenation of methyl benzoate (B1203000) derivatives. The direct hydrogenation of methyl benzoate to produce benzaldehyde, for instance, is considered a greener alternative to traditional methods that may involve hazardous reagents. rsc.org Research into novel catalysts, such as aluminum-modified KMn/SiO2, has shown promise in improving conversion rates and selectivity, thereby reducing by-products like benzene (B151609) and toluene. rsc.org These advancements in catalyst design, which enhance the adsorption capacity of reactants and increase the number of active sites, can be extrapolated to the synthesis of related chiral alcohols. rsc.org The goal is to minimize waste, reduce energy consumption, and utilize less toxic solvents and reagents, making the entire lifecycle of this compound production more sustainable.
Exploration of Novel Biocatalytic Systems for Enantioselective Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high enantioselectivity and regioselectivity of enzymes. mdpi.com Future research will delve deeper into novel biocatalytic systems for the efficient and highly selective synthesis of this compound.
The use of ketoreductases (KREDs) is a particularly promising avenue. researchgate.net These enzymes can catalyze the asymmetric reduction of a prochiral ketone precursor to the desired (S)-alcohol with high enantiomeric excess. mdpi.comresearchgate.net Research efforts are focused on discovering and engineering new KREDs with improved stability, activity, and substrate scope. researchgate.net Furthermore, the development of whole-cell biocatalysts, such as recombinant Escherichia coli co-expressing a carbonyl reductase and a cofactor regeneration system, presents a cost-effective and scalable approach for industrial production. nih.gov
| Enzyme Type | Application in Chiral Alcohol Synthesis | Potential Advantages |
| Ketoreductases (KREDs) | Asymmetric reduction of prochiral ketones to chiral alcohols. researchgate.net | High enantioselectivity, mild reaction conditions. mdpi.comresearchgate.net |
| Transaminases | Synthesis of chiral amines, which can be precursors to chiral alcohols. nih.gov | Broad substrate scope, can be used in cascade reactions. nih.gov |
| Dehydrogenases | Cofactor regeneration in redox reactions, crucial for the economic viability of KRED-based processes. mdpi.comnih.gov | Enables the use of catalytic amounts of expensive cofactors like NAD(P)H. mdpi.com |
| Lipases | Kinetic resolution of racemic alcohols. researchgate.net | Commercially available and often highly stable. |
Advanced Computational Modeling for Reaction Prediction and Material Design
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling can provide deep insights into its synthesis and potential applications. Methods like Density Functional Theory (DFT) can be employed to model reaction pathways and predict the stereochemical outcome of catalytic reactions. mdpi.com This allows for the rational design of catalysts with enhanced selectivity and activity, reducing the need for extensive empirical screening.
Furthermore, computational modeling can be used to predict the physicochemical properties of materials derived from this compound. By simulating how the molecule interacts with other substances, researchers can design novel polymers, liquid crystals, or other functional materials with specific desired characteristics. For instance, understanding the intermolecular interactions can aid in the design of more effective drug delivery systems or materials with unique optical properties.
Expansion of Synthetic Applications in Emerging Fields
While chiral alcohols like this compound are well-established as pharmaceutical intermediates, future research will likely uncover new applications in a variety of emerging fields. mdpi.comresearchgate.net Its specific stereochemistry and functional groups make it an attractive building block for the synthesis of complex molecules with novel properties.
Potential areas of application include:
Advanced Materials: Incorporation into polymers could lead to materials with specific chiral recognition properties, useful for enantioselective separations or as sensors.
Agrochemicals: The development of new, more effective, and environmentally friendly pesticides and herbicides often relies on chiral building blocks to ensure high target specificity and reduced off-target effects.
Flavors and Fragrances: The chirality of a molecule can significantly impact its organoleptic properties. This compound could serve as a precursor to novel fragrance and flavor compounds. nih.gov
The continued exploration of its reactivity and the development of new synthetic methodologies will undoubtedly expand the utility of this compound in these and other cutting-edge areas of science and technology.
Q & A
Basic: What are the key steps for synthesizing methyl 4-[(1S)-1-hydroxyethyl]benzoate?
Methodological Answer:
Synthesis typically involves:
- Esterification : Reacting 4-[(1S)-1-hydroxyethyl]benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the ester .
- Chiral Resolution : Ensuring enantiomeric purity via chiral column chromatography or asymmetric synthesis techniques, as stereochemistry at the hydroxyethyl group is critical .
- Purification : Recrystallization or preparative HPLC to isolate the compound, followed by characterization via NMR and mass spectrometry to confirm structure and purity .
Basic: How can researchers characterize the physical and thermodynamic properties of this compound?
Methodological Answer:
- Thermodynamic Data : Use the DIPPR Project 801 database to access temperature-dependent properties (e.g., melting point, solubility) or perform differential scanning calorimetry (DSC) for enthalpy measurements .
- Spectroscopic Analysis : Employ ¹H/¹³C NMR to confirm stereochemistry and functional groups, and FT-IR to identify hydroxyl and ester carbonyl stretches .
- Chromatography : HPLC with UV detection to assess purity, and chiral HPLC to verify enantiomeric excess .
Advanced: What experimental designs are optimal for studying its stability under varying environmental conditions?
Methodological Answer:
- Split-Split Plot Design : Test stability across factors like pH, temperature, and light exposure using a randomized block design with replicates (e.g., 4 replicates per condition) .
- Longitudinal Studies : Monitor degradation products via LC-MS over months to simulate real-world environmental persistence .
- Control Variables : Include inert atmospheres (N₂) to isolate oxidation effects and use deuterated solvents in NMR to track structural changes .
Advanced: How can structure-activity relationships (SAR) be investigated for this compound?
Methodological Answer:
- QSAR Modeling : Use computational tools (e.g., CODESSA, MOE) to correlate electronic (HOMO/LUMO) and steric parameters with bioactivity data from enzyme inhibition assays .
- Derivative Synthesis : Modify the hydroxyethyl or benzoate group and compare biological activity (e.g., antimicrobial or antioxidant assays) .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., cytochrome P450) using AutoDock Vina to predict metabolic pathways .
Advanced: How should researchers address contradictory data in biological activity studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple assays (e.g., MIC values, IC₅₀) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers or methodological biases .
- Dose-Response Validation : Repeat experiments with standardized protocols (e.g., CLSI guidelines) and include positive/negative controls to rule out assay interference .
- Computational Triaging : Use machine learning models to prioritize high-confidence targets based on chemical opportunity and experimental reproducibility .
Advanced: What methodologies are effective for studying its environmental fate?
Methodological Answer:
- Abiotic/Biotic Transformation Studies : Incubate the compound in soil/water systems and analyze degradation products via GC-MS or LC-HRMS to identify metabolites .
- Partitioning Experiments : Measure log P (octanol-water) to predict bioaccumulation potential and use fugacity models to assess environmental distribution .
- Ecotoxicity Assays : Test effects on model organisms (e.g., Daphnia magna) using OECD guidelines to evaluate acute/chronic toxicity .
Advanced: How can researchers evaluate its potential as a bioactive scaffold in drug discovery?
Methodological Answer:
- In Vitro Screening : Use high-throughput assays (e.g., kinase inhibition, bacterial growth inhibition) to identify preliminary activity .
- ADME Profiling : Perform hepatic microsome stability tests and Caco-2 cell permeability assays to assess pharmacokinetic properties .
- In Vivo Models : Administer derivatives in rodent models (e.g., anti-inflammatory or anticancer studies) with dose-ranging and toxicity monitoring .
Advanced: What strategies mitigate challenges in stereochemical analysis of the (1S)-hydroxyethyl group?
Methodological Answer:
- Chiral Derivatization : Use Mosher’s acid chloride to convert the hydroxy group into diastereomers for NMR-based configuration determination .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction if suitable crystals are obtainable .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm enantiomeric purity .
Advanced: How can computational methods enhance the optimization of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict reactivity sites .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins to guide structural modifications for enhanced binding .
- Generative AI : Train models on existing bioactivity data to propose novel derivatives with improved properties .
Advanced: What methodologies resolve discrepancies in toxicity data across studies?
Methodological Answer:
- Harmonized Protocols : Adopt OECD or EPA guidelines for cytotoxicity (e.g., MTT assay) and genotoxicity (e.g., Ames test) to standardize data .
- Omics Integration : Combine transcriptomics and metabolomics to identify mechanistic pathways of toxicity and validate via CRISPR knockouts .
- Cross-Validation : Compare in vitro results with in vivo zebrafish embryo models to confirm dose-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
